1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene
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Overview
Description
1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings.
Preparation Methods
The synthesis of 1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene involves several steps. One common method includes the reaction of anthracene with oxazoline derivatives under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene undergoes various chemical reactions, including:
Scientific Research Applications
1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene involves its interaction with specific molecular targets. The compound’s anthracene core allows for π-π stacking interactions, while the oxazoline groups can form hydrogen bonds with target molecules. These interactions facilitate the compound’s binding to various substrates, influencing their chemical and physical properties .
Comparison with Similar Compounds
1,8-Bis((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)anthracene can be compared to other anthracene derivatives such as:
1,8-Bis(dimesitylboryl)anthracene: This compound also features functional groups at the 1,8-positions but with different electronic properties due to the presence of boron atoms.
9,10-Diphenylanthracene: Known for its blue light-emitting properties, this compound is used in OLEDs.
Anthraquinone derivatives: These compounds exhibit different reactivity and applications, particularly in biological systems.
The uniqueness of this compound lies in its combination of the anthracene core with oxazoline groups, providing distinct chemical and physical properties that are valuable for various applications .
Properties
Molecular Formula |
C26H28N2O2 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(4S)-4-propan-2-yl-2-[8-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]anthracen-1-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C26H28N2O2/c1-15(2)23-13-29-25(27-23)19-9-5-7-17-11-18-8-6-10-20(22(18)12-21(17)19)26-28-24(14-30-26)16(3)4/h5-12,15-16,23-24H,13-14H2,1-4H3/t23-,24-/m1/s1 |
InChI Key |
SHRHAULOQSTWBY-DNQXCXABSA-N |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=N[C@H](CO5)C(C)C |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC3=CC4=C(C=C32)C(=CC=C4)C5=NC(CO5)C(C)C |
Origin of Product |
United States |
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